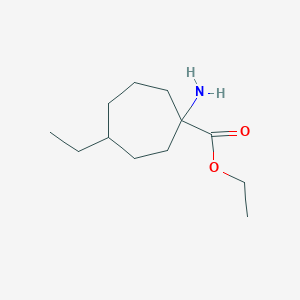

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. This compound features a seven-membered ring with an amino group and an ethyl group attached to the first carbon, and an ethyl ester group attached to the fourth carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate typically involves the following steps:

Formation of the Cycloheptane Ring: Starting from a suitable precursor, such as cycloheptanone, the ring is formed through a series of cyclization reactions.

Introduction of Functional Groups: The amino group and the ethyl ester group are introduced through nucleophilic substitution reactions. For instance, the amino group can be added using ammonia or an amine under basic conditions, while the ester group can be introduced via esterification using ethanol and a suitable acid catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Catalysts: The use of catalysts, such as palladium or platinum, can enhance reaction rates and selectivity.

Automation: Automated systems for monitoring and controlling reaction parameters can improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its derivatives are used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate exerts its effects involves:

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression, depending on the specific biological context.

Comparison with Similar Compounds

- Ethyl 1-amino-4-methylcycloheptane-1-carboxylate

- Ethyl 1-amino-4-propylcycloheptane-1-carboxylate

- Ethyl 1-amino-4-butylcycloheptane-1-carboxylate

Uniqueness: Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and applications.

Biological Activity

Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptane ring structure, which contributes to its biological properties. The molecular formula is C12H19N1O2 with a molecular weight of approximately 209.29 g/mol.

Pharmacological Activity

The biological activity of this compound can be summarized as follows:

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Nitric Oxide Synthase Activation : The compound has been shown to activate nitric oxide synthase (NOS), leading to increased NO production. This process is critical for vascular function and immune response modulation .

- Cytokine Modulation : It influences the expression of various cytokines, thereby affecting inflammation and immune responses. Studies indicate that it may inhibit the synthesis of pro-inflammatory mediators .

- Neurotransmission Enhancement : By modulating neurotransmitter levels, it may play a role in enhancing cognitive functions and protecting against neurodegenerative conditions .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Vascular Function : A clinical trial assessed the impact of this compound on vascular endothelial function in patients with hypertension. Results indicated significant improvements in endothelial function, attributed to enhanced NO availability.

- Anti-inflammatory Research : Experimental models of inflammation demonstrated that administration of this compound reduced markers of inflammation, including cytokine levels and inflammatory cell infiltration in tissues.

Safety and Toxicology

Toxicological assessments have indicated that this compound possesses a favorable safety profile. In vitro studies have shown low cytotoxicity across various cell lines, suggesting that it may be well-tolerated in therapeutic applications .

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

ethyl 1-amino-4-ethylcycloheptane-1-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-3-10-6-5-8-12(13,9-7-10)11(14)15-4-2/h10H,3-9,13H2,1-2H3 |

InChI Key |

URZUJSFGKLGYCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(CC1)(C(=O)OCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.